B1577628 Caerin-3.3

Caerin-3.3

カタログ番号: B1577628
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerin-3.3 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Australian tree frog Litoria caerulea. It belongs to the Caerin family, which is characterized by α-helical structures, amphipathic properties, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . The peptide typically consists of 25–30 amino acid residues, with a conserved motif that facilitates membrane interaction and disruption. This compound exhibits potent activity against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli, while demonstrating low hemolytic activity toward mammalian cells, making it a promising candidate for therapeutic development .

Structural studies reveal that this compound adopts an α-helical conformation in membrane-mimetic environments, enabling pore formation and lysis of microbial membranes. Its mechanism also involves intracellular targets, such as inhibition of viral replication, distinguishing it from purely membranolytic AMPs .

特性

生物活性

Antibacterial

配列

GLWEKIKEKANELVSGIVEGVK

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Caerin-3.3 shares functional and structural similarities with other AMPs, including Caerin-1.1, Maculatin-1.1, and Pexiganan.

Table 1: Structural and Functional Comparison

Compound Source Length (AA) Key Structural Features Antimicrobial Spectrum Hemolytic Activity (HC50, μM) Key References
This compound Litoria caerulea 27 α-helical, amphipathic, Gly-rich C-terminus Gram± bacteria, fungi, HSV-1 >200
Caerin-1.1 Litoria caerulea 25 α-helical, charged N-terminus Gram± bacteria, Candida albicans 150
Maculatin-1.1 Litoria genimaculata 21 α-helical, flexible mid-region Gram+ bacteria, MRSA 80
Pexiganan (MSI-78) Synthetic analog 22 α-helical, optimized charge density Gram± bacteria, diabetic foot ulcers >500

Key Findings

Structural Flexibility :

  • This compound and Caerin-1.1 both utilize α-helical structures for membrane disruption but differ in their C-terminal regions. This compound’s glycine-rich tail enhances flexibility, improving penetration into biofilms compared to Caerin-1.1 .
  • Maculatin-1.1’s shorter length and flexible mid-region limit its spectrum to Gram-positive pathogens, whereas this compound’s extended helix broadens its efficacy .

Hemolytic Activity :

  • This compound demonstrates superior selectivity (>200 μM HC50) over Maculatin-1.1 (80 μM HC50), attributed to reduced hydrophobic interactions with mammalian membranes .
  • Pexiganan, a clinical-stage synthetic AMP, exhibits minimal hemolysis (>500 μM HC50) due to engineered charge distribution, though it lacks this compound’s antiviral activity .

Antiviral Mechanisms :

  • This compound uniquely inhibits herpes simplex virus (HSV-1) by blocking viral entry and replication, a feature absent in Maculatin-1.1 and Pexiganan .

Stability and Toxicity :

  • This compound shows higher protease resistance than Caerin-1.1, likely due to its C-terminal modifications. However, Pexiganan’s synthetic backbone grants it greater metabolic stability in vivo .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。